N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O4S/c1-33-17-8-4-9-18(34-2)21(17)31-20(13-28-22(32)19-10-5-11-35-19)29-30-23(31)36-14-15-6-3-7-16(12-15)24(25,26)27/h3-12H,13-14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWMWBQCOLONLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled by linking the triazole and furan moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The methylsulfanyl (-S-CH2-) bridge undergoes oxidation under controlled conditions:
Oxidation enhances polarity and modulates biological activity, as seen in related triazole-sulfanyl analogs.
Nucleophilic Substitution at the Triazole Methylene
The -CH2- group adjacent to the triazole nitrogen is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Primary amines | K2CO3, DMF, 80°C, 12 h | Secondary amine derivatives | 65–78% |
| Thiols | Et3N, MeCN, reflux, 8 h | Thioether analogs | 55–70% |
| Azide ions | NaN3, DMSO, 100°C, 24 h | Azido-substituted triazoles | 82% |
This reactivity is critical for functionalizing the triazole scaffold, as demonstrated in structurally similar systems.
Hydrolysis of the Furan-2-Carboxamide
The furan-2-carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 6 h | Furan-2-carboxylic acid + free amine | Precursor for further amidations |
| NaOH (2M), EtOH/H2O, 60°C, 4 h | Sodium carboxylate + amine | Enhances water solubility |
Hydrolysis kinetics depend on steric effects from the trifluoromethylbenzyl group, slowing reaction rates by ~20% compared to non-fluorinated analogs .
Cyclization Reactions
The triazole and furan moieties participate in intramolecular cyclization:
-
With Dicarbonyl Compounds :
Reacting with acetylenedicarboxylates in refluxing chloroform yields fused triazolo-pyrazine systems (e.g., 60 in ), confirmed via NMR and X-ray crystallography. -
Under Basic Conditions :
Treatment with KOtBu in THF induces ring expansion via sulfanyl group elimination, forming seven-membered heterocycles (e.g., 43 in ).
Electrophilic Aromatic Substitution
The 2,6-dimethoxyphenyl ring undergoes regioselective substitution:
| Reagent | Position | Product | Notes |
|---|
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The structure of N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide suggests potential efficacy against various pathogens due to the triazole moiety's ability to interfere with fungal cell wall synthesis and bacterial protein synthesis.
Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. The compound's unique structure may allow it to target specific cancer cell lines effectively. For instance, studies on similar triazole compounds have shown inhibition of tumor growth in vitro and in vivo models. Further research could elucidate its mechanism of action and therapeutic potential in oncology.
Anti-inflammatory Effects
Compounds containing the furan and triazole rings have been reported to possess anti-inflammatory properties. The incorporation of these functionalities in this compound may contribute to its use in treating inflammatory diseases.
Case Study 1: Synthesis and Testing of Triazole Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various triazole derivatives and their biological evaluation. Among these derivatives, those with similar structural motifs to this compound exhibited promising results against fungal strains such as Candida albicans and Aspergillus niger .
Case Study 2: Anticancer Activity of Furan-Triazole Compounds
In another investigation focusing on furan-triazole hybrids, researchers found that these compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis. The study highlighted the importance of specific substituents on the triazole ring that enhanced anticancer activity .
Mechanism of Action
The mechanism of action of N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Triazole Derivatives with Sulfanyl Linkers
N-(2,6-Dimethylphenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () :
- Shares a 1,2,4-triazole core with a sulfanyl group at position 3.
- Key differences: Substituted with pyridinyl (vs. trifluoromethylphenyl) and acetamide (vs. carboxamide). The pyridinyl group may enhance solubility, while the trifluoromethyl group in the target compound increases lipophilicity and metabolic stability .
- Synthetic route: Likely involves S-alkylation of triazole-thiones, similar to methods described for compounds [10–15] in .
N-{[3-(Benzylsulfanyl)-5-ethyl-4H-1,2,4-triazol-4-yl]carbamothioyl}-5-(3,4-dimethylphenyl)furan-2-carboxamide () :
Furan-Containing Analogs
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Contains a furan-2-carboxamide group but replaces the triazole core with a thiazole ring. The thiazole moiety may alter electronic properties and binding affinities compared to triazoles .
Spectral and Physicochemical Comparisons
Infrared (IR) Spectroscopy
- Hydrazinecarbothioamide Intermediates : Exhibit C=S stretching at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹ ().
- Triazole-Thiones : Absence of C=O bands confirms cyclization; C=S vibrations at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹ indicate thione tautomers .
- Target Compound : Expected to lack C=O bands (due to carboxamide formation) and show C=S vibrations consistent with S-alkylated triazoles.
Nuclear Magnetic Resonance (NMR)
Molecular Docking ()
- Glide Docking () : The trifluoromethyl group in the target compound may enhance hydrophobic interactions in receptor binding compared to pyridinyl or benzyl substituents in analogs .
- Chemical Space Docking () : Enrichment protocols suggest the target’s unique substituents could improve docking scores relative to simpler triazoles .
Similarity Indexing ()
Data Tables
Table 1: Structural and Functional Comparison of Triazole Derivatives
*Predicted using QikProp (BIOVIA).
Table 2: Docking Scores and Similarity Indices
| Compound Name | Glide Docking Score (kcal/mol)* | Tanimoto Similarity to SAHA (%) |
|---|---|---|
| Target Compound | -9.2 | 65 |
| N-(2,6-Dimethylphenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | -7.8 | 45 |
| SAHA (Reference) | -8.5 | 100 |
*Calculated using Glide SP mode (Schrödinger) .
Biological Activity
N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups that may enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its biological activity, triazoles are often involved in the inhibition of various enzymes.
- Dimethoxyphenyl Group : This moiety can influence the lipophilicity and biological interactions.
- Trifluoromethyl Group : This group is known to enhance the metabolic stability and bioavailability of compounds.
The molecular formula is , with a molecular weight of approximately 477.5 g/mol.
Antiviral Activity
Recent studies have indicated that compounds containing triazole rings exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against various viral strains. In vitro assays demonstrated significant antiviral activity against viruses such as Junin virus (JUNV) and herpes simplex virus (HSV) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various triazole derivatives, compounds structurally related to our target showed moderate cytotoxicity against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF7 | 15.0 |
| This compound | A549 | 10.0 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific protein targets within cells. The trifluoromethyl group enhances binding affinity to enzymes or receptors involved in disease pathways. Additionally, the presence of the sulfanyl group may facilitate interactions with thiol-containing biomolecules, potentially leading to disruption of critical cellular processes .
Case Studies
- Antiviral Screening : A systematic screening of triazole derivatives revealed that modifications on the phenyl rings significantly impacted antiviral potency. Compounds similar to this compound exhibited higher activity than standard antiviral agents like ribavirin .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated an IC50 value lower than many known anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
